Hexyl methyl ethanedioate
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Overview
Description
Hexyl methyl ethanedioate is an ester compound, characterized by its pleasant odor and its occurrence in various natural and synthetic products. Esters like this compound are commonly used in the fragrance and flavor industry due to their aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of hexyl methyl ethanedioate often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Hexyl methyl ethanedioate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Hexanol and methyl ethanedioate.
Reduction: Hexanol and methanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Hexyl methyl ethanedioate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of hexyl methyl ethanedioate involves its interaction with biological molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects .
Comparison with Similar Compounds
Hexyl methyl ethanedioate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the flavor industry.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
Conclusion
This compound is a versatile ester with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactions make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
841302-60-1 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-O-hexyl 1-O-methyl oxalate |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-7-13-9(11)8(10)12-2/h3-7H2,1-2H3 |
InChI Key |
YPLASTDBAZQWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(=O)OC |
Origin of Product |
United States |
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